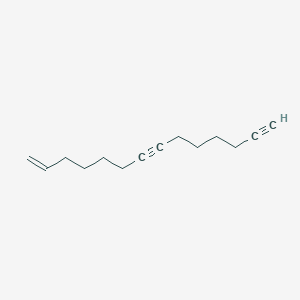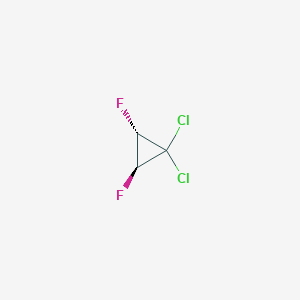
(2S,3S)-1,1-dichloro-2,3-difluorocyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S)-1,1-dichloro-2,3-difluorocyclopropane is a chiral cyclopropane derivative characterized by the presence of two chlorine atoms and two fluorine atoms on the cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-1,1-dichloro-2,3-difluorocyclopropane typically involves the cyclopropanation of suitable precursors under specific conditions. One common method involves the reaction of a suitable alkene with a dichlorocarbene and difluorocarbene source. The reaction conditions often require the presence of a strong base and a suitable solvent to facilitate the formation of the cyclopropane ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product on a large scale.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-1,1-dichloro-2,3-difluorocyclopropane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Addition Reactions: The cyclopropane ring can undergo addition reactions with various reagents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized cyclopropane derivatives, while oxidation and reduction reactions can lead to the formation of different cyclopropane-based compounds.
Scientific Research Applications
(2S,3S)-1,1-dichloro-2,3-difluorocyclopropane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2S,3S)-1,1-dichloro-2,3-difluorocyclopropane involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, leading to changes in their structure and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-1,1-dichloro-2,3-difluorocyclopropane: Characterized by the presence of chlorine and fluorine atoms on the cyclopropane ring.
(2R,3R)-1,1-dichloro-2,3-difluorocyclopropane: A stereoisomer with different spatial arrangement of atoms.
(2S,3S)-1,1-dichloro-2,3-dibromocyclopropane: Similar structure but with bromine atoms instead of fluorine.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both chlorine and fluorine atoms. This combination of features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
75747-53-4 |
|---|---|
Molecular Formula |
C3H2Cl2F2 |
Molecular Weight |
146.95 g/mol |
IUPAC Name |
(2S,3S)-1,1-dichloro-2,3-difluorocyclopropane |
InChI |
InChI=1S/C3H2Cl2F2/c4-3(5)1(6)2(3)7/h1-2H/t1-,2-/m0/s1 |
InChI Key |
SSFWSEPXSCMGQL-LWMBPPNESA-N |
Isomeric SMILES |
[C@@H]1([C@@H](C1(Cl)Cl)F)F |
Canonical SMILES |
C1(C(C1(Cl)Cl)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


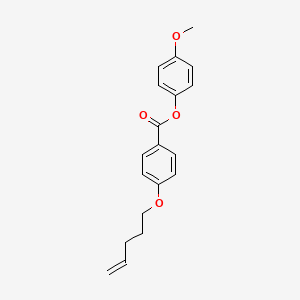
![1-Methyl-4-methylidenebicyclo[3.2.0]heptane](/img/structure/B14449580.png)

![2-Butenoic acid, 2-methyl-, 2,3,3a,4,5,6,7,8,9,11a-decahydro-7,9-dihydroxy-10-(hydroxymethyl)-6-methyl-3-methylene-2-oxo-6,9-epoxycyclodeca[b]furan-4-yl ester, [3aR-[3aR*,4R*(Z),6R*,7S*,9R*,10Z,11aR*]]-](/img/structure/B14449586.png)
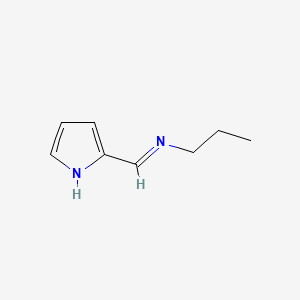
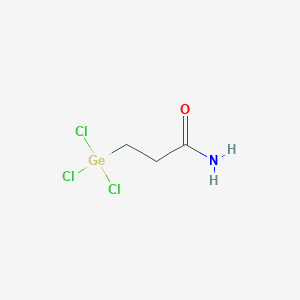
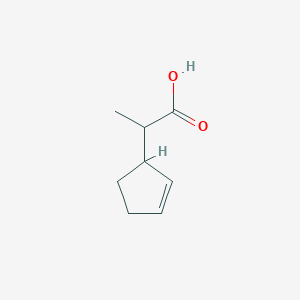
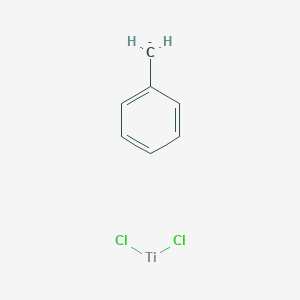
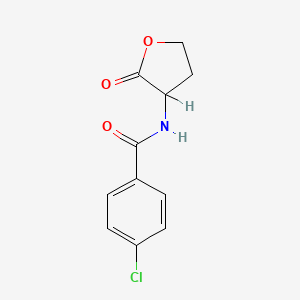
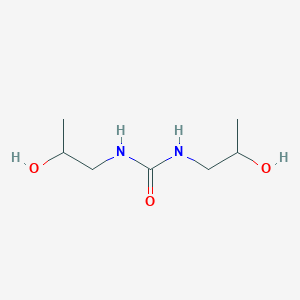
![2-[(Oxolan-2-yl)methoxy]ethyl prop-2-enoate](/img/structure/B14449632.png)
![1-Chloro-1,2,2,2-tetramethyl-1-[(trimethylsilyl)oxy]disilane](/img/structure/B14449638.png)
